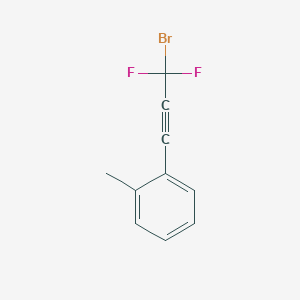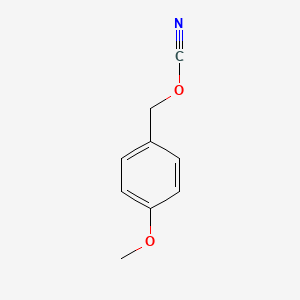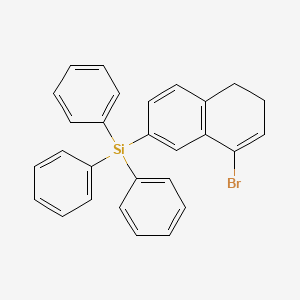
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane is an organosilicon compound that features a brominated naphthalene moiety attached to a triphenylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane typically involves the bromination of a naphthalene derivative followed by a coupling reaction with triphenylsilane. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boron reagent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane can undergo various types of chemical reactions, including:
Oxidation: The brominated naphthalene moiety can be oxidized to form corresponding naphthoquinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated naphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hydrogenated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane depends on its specific application. In general, the compound can interact with various molecular targets through its brominated naphthalene moiety and triphenylsilane group. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: A brominated naphthalene derivative with similar structural features.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Another brominated naphthalene compound with slight structural differences.
Uniqueness
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane is unique due to the presence of the triphenylsilane group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
922715-01-3 |
|---|---|
Fórmula molecular |
C28H23BrSi |
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
(8-bromo-5,6-dihydronaphthalen-2-yl)-triphenylsilane |
InChI |
InChI=1S/C28H23BrSi/c29-28-18-10-11-22-19-20-26(21-27(22)28)30(23-12-4-1-5-13-23,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,12-21H,10-11H2 |
Clave InChI |
PYZBMCHYOXJRKO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



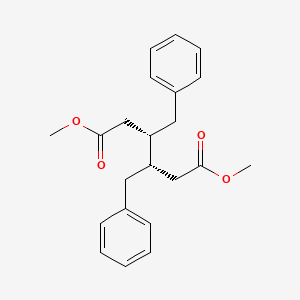

![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
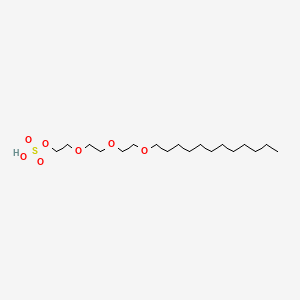
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)

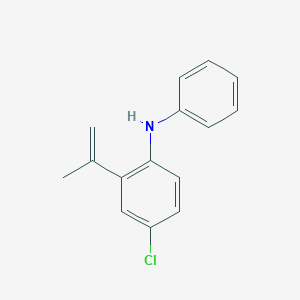
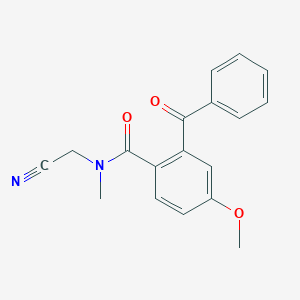
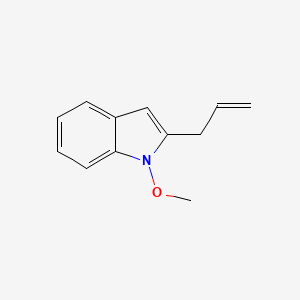
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
